

Thermodynamic Properties of Anhydrous Sodium Orthosilicate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sodium orthosilicate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of anhydrous **sodium orthosilicate** (Na₄SiO₄). The information is intended to support researchers, scientists, and professionals in drug development by offering key data for process optimization, material characterization, and predicting chemical behavior at various temperatures and pressures. This document summarizes quantitative data in structured tables, details relevant experimental protocols, and visualizes key relationships and workflows.

Core Thermodynamic Properties

Anhydrous **sodium orthosilicate** is a colorless crystalline solid with a molecular weight of 184.04 g/mol .[1][2] A thorough understanding of its thermodynamic properties is essential for its application in various industrial and scientific fields.

Quantitative Thermodynamic Data

The standard thermodynamic properties of anhydrous **sodium orthosilicate** at 298.15 K (25 °C) and 1 atm are summarized in the table below. It is important to note that some discrepancies exist in the literature for certain values; these are addressed in the footnotes.



Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	ΔfH ⁰	-2281	kJ/mol
Standard Molar Entropy	S ⁰	197¹	J/(mol·K)
Molar Heat Capacity (constant pressure)	Ср	181.6	J/(mol·K)
Standard Gibbs Free Energy of Formation	ΔfG ⁰	-2144.5	kJ/mol
Melting Point	Tm	11182	°C

¹A value of 46.8 J/(mol·K) has also been reported in older literature, but the value of 197 J/(mol·K) is from a more recent and comprehensive database and is considered more reliable.

[3] ²A melting point of 1018 °C has also been reported.[4]

The Standard Gibbs Free Energy of Formation (ΔfG^0) was calculated using the standard enthalpy of formation (ΔfH^0) and the standard entropy of formation (ΔfS^0) according to the following equation:

$$\Delta fG^0 = \Delta fH^0 - T\Delta fS^0$$

The standard entropy of formation was calculated from the standard molar entropies of the compound and its constituent elements in their standard states $(4Na(s) + Si(s) + 2O_2(g) \rightarrow Na_4SiO_4(s))$. The standard molar entropies for the elements are:

• Na(s): 51.2 J/(mol·K)

• Si(s): 18.8 J/(mol·K)

• O₂(g): 205.1 J/(mol·K)[3]

Phase Transitions



Anhydrous **sodium orthosilicate** undergoes a reversible structural phase transition at approximately 1233 K (960 °C). The low-temperature phase, β -Na₄SiO₄, has a triclinic crystal structure with the P-1 space group. The crystal structure of the high-temperature phase, α -Na₄SiO₄, has not yet been determined.

Experimental Protocols

The determination of the thermodynamic properties of anhydrous **sodium orthosilicate** relies on precise calorimetric techniques. The following sections describe the general methodologies for the key experiments.

Solution Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is typically determined by solution calorimetry. This method involves measuring the heat changes associated with dissolving the compound and its constituent elements (or their oxides) in a suitable solvent.

Methodology:

- Sample Preparation: A precisely weighed sample of anhydrous sodium orthosilicate is prepared. Similarly, stoichiometric amounts of sodium oxide (Na₂O) and silicon dioxide (SiO₂) are weighed.
- Calorimeter Setup: An isoperibol or isothermal calorimeter is prepared with a specific volume
 of a suitable solvent, such as a hydrofluoric acid solution. The calorimeter is allowed to reach
 thermal equilibrium.
- Dissolution of Na₄SiO₄: The anhydrous sodium orthosilicate sample is introduced into the solvent, and the resulting temperature change is meticulously recorded until thermal equilibrium is re-established. The heat of the solution is calculated from this temperature change.
- Dissolution of Constituent Oxides: The same procedure is repeated for the stoichiometric mixture of sodium oxide and silicon dioxide.
- Hess's Law Calculation: The standard enthalpy of formation of anhydrous sodium
 orthosilicate from its constituent oxides is calculated using Hess's Law, based on the



measured heats of solution. This value is then combined with the known standard enthalpies of formation of the oxides to determine the standard enthalpy of formation of Na₄SiO₄ from the elements.

Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity

The standard molar entropy and heat capacity are determined using adiabatic heat-capacity calorimetry, which measures the heat capacity of a substance as a function of temperature.

Methodology:

- Sample Encapsulation: A known mass of the anhydrous sodium orthosilicate sample is sealed in a sample container, typically made of a highly conductive material like gold or platinum. The container is evacuated and filled with a small amount of helium gas to enhance thermal contact.
- Calorimeter Assembly: The sample container is placed in an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.
- Heating and Measurement: The sample is cooled to a very low temperature (typically near absolute zero). A series of precisely measured energy pulses are then applied to the sample, and the resulting temperature increase is recorded for each pulse.
- Heat Capacity Calculation: The heat capacity at each temperature is calculated from the energy input and the measured temperature change.
- Entropy Calculation: The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from near 0 K to 298.15 K, using the third law of thermodynamics which states that the entropy of a perfect crystal at absolute zero is zero.

Visualizations

Relationship Between Key Thermodynamic Properties

The following diagram illustrates the fundamental relationship between the key thermodynamic properties of a substance.





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- To cite this document: BenchChem. [Thermodynamic Properties of Anhydrous Sodium Orthosilicate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082537#thermodynamic-properties-of-anhydrous-sodium-orthosilicate]

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